molecular formula C24H34N4O4S B2962356 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 898460-28-1

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2962356
CAS RN: 898460-28-1
M. Wt: 474.62
InChI Key: JAQVELLMDGDDCM-UHFFFAOYSA-N
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Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using starting materials like citrazinic acid has been explored for their antimicrobial properties. These compounds exhibit good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, suggesting their potential therapeutic applications (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis Using Enaminones

Enaminones have been used as building blocks in the synthesis of nicotinic acid and thienopyridine derivatives, demonstrating the versatility of these compounds in generating a wide range of heterocyclic structures with potential biological activities (Abdel-Khalik et al., 2004).

Synthesis of Heterocycles Incorporating Antipyrine Moiety

The utilization of 2-cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide as a key intermediate has been reported for the synthesis of new heterocycles with potential antimicrobial properties. This highlights the chemical versatility of such compounds in synthesizing new therapeutic agents (Bondock et al., 2008).

Structural Studies

X-ray crystallography and quantum-chemical calculations have been employed to study the molecular structure of related pyrimidinone compounds, providing insights into their chemical behavior and potential interactions with biological targets (Craciun et al., 1999).

Anti-inflammatory Applications

The synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using starting materials like citrazinic acid and abietic acid demonstrates the potential of these compounds in developing new anti-inflammatory drugs with efficacy comparable to existing medications like Prednisolone® (Amr et al., 2007).

properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-19-10-7-9-18(19)23(26-24(28)30)33-16-22(29)25-17-11-12-20(31-3)21(15-17)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQVELLMDGDDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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